molecular formula C13H13NO3 B325165 N-(4-ethoxyphenyl)furan-2-carboxamide

N-(4-ethoxyphenyl)furan-2-carboxamide

Cat. No.: B325165
M. Wt: 231.25 g/mol
InChI Key: QHQMTIZGRHMXQJ-UHFFFAOYSA-N
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Description

N-(4-Ethoxyphenyl)furan-2-carboxamide is a furan-based carboxamide derivative characterized by a 4-ethoxyphenyl substituent attached to the furan-2-carboxamide scaffold. The ethoxy group (-OCH₂CH₃) at the para position of the phenyl ring is an electron-donating substituent, influencing both the compound’s electronic properties and its interactions with biological targets. Such compounds are often purified via flash column chromatography and characterized using NMR, mass spectrometry, and elemental analysis .

Properties

Molecular Formula

C13H13NO3

Molecular Weight

231.25 g/mol

IUPAC Name

N-(4-ethoxyphenyl)furan-2-carboxamide

InChI

InChI=1S/C13H13NO3/c1-2-16-11-7-5-10(6-8-11)14-13(15)12-4-3-9-17-12/h3-9H,2H2,1H3,(H,14,15)

InChI Key

QHQMTIZGRHMXQJ-UHFFFAOYSA-N

SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Canonical SMILES

CCOC1=CC=C(C=C1)NC(=O)C2=CC=CO2

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

The biological and chemical profiles of N-(4-ethoxyphenyl)furan-2-carboxamide can be contextualized through comparisons with structurally similar compounds. Key differences arise from substituent variations on the phenyl ring or furan moiety, which modulate electronic, steric, and pharmacokinetic properties.

Key Observations:
  • Antibacterial Activity : Bromophenyl and nitro/sulfamoyl derivatives exhibit strong activity against Gram-negative pathogens (e.g., A. baumannii), likely due to enhanced membrane penetration facilitated by EWGs .
  • Antiviral Activity: Fluorobenzyl-methoxyphenyl hybrids inhibit enterovirus (EV) and rhinovirus (RV) replication by targeting the conserved 2C protein, suggesting ethoxyphenyl derivatives may share this mechanism .
  • Chemopreventive Potential: Methoxystyryl derivatives demonstrate efficacy in colon cancer models, highlighting the role of extended conjugation (styryl group) in enhancing bioactivity .

Structural Modifications and Functional Additions

  • N-(5-Phenyl-1,3,4-oxadiazol-2-yl)furan-2-carboxamide (): Oxadiazole rings improve metabolic stability, a feature applicable to ethoxyphenyl derivatives for prolonged half-life .
  • Dimeric Structures: N,N′-(4,4′-Diselenediylbis(4,1-phenylene))bis-furan-2-carboxamide (): Selenium-linked dimers show unique redox activity, though ethoxyphenyl monomers may prioritize simplicity and synthetic accessibility .

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